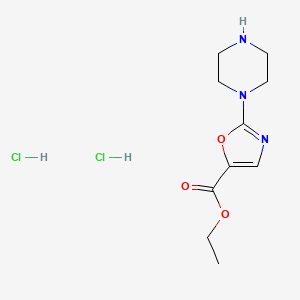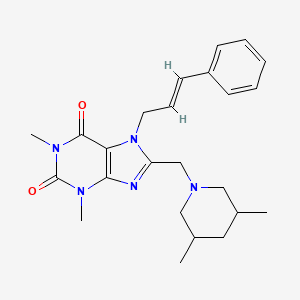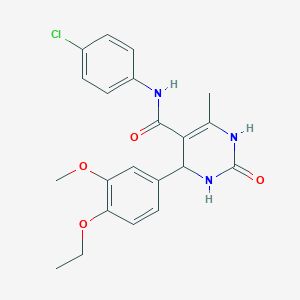![molecular formula C14H7Cl3F3N5O B2378049 [5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone CAS No. 2059493-26-2](/img/structure/B2378049.png)
[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Isomorphism in Heterocyclic Analogs
Swamy et al. (2013) explored isomorphous structures related to 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone, focusing on small heterocyclic analogs. They observed a chlorine-methyl exchange rule in these compounds, highlighting the importance of structural disorder in understanding molecular isomorphism (Swamy et al., 2013).
Antitubercular and Anticancer Applications
A study by Neha et al. (2013) involved synthesizing pyrazole derivatives, including a compound structurally related to the one . These derivatives were evaluated for antitubercular activity against Mycobacterium tuberculosis and anticancer activity against human breast cancer cells, showcasing potential therapeutic applications (Neha, Nitin, & Pathak, 2013).
Antiinflammatory and Antibacterial Properties
Ravula et al. (2016) synthesized novel pyrazoline derivatives, including compounds structurally similar to 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone. These derivatives exhibited significant antiinflammatory and antibacterial properties, hinting at their potential use in treating inflammation and bacterial infections (Ravula et al., 2016).
Spectroscopic and Docking Analysis for Antimicrobial Activity
Sivakumar et al. (2021) conducted a comprehensive study on a molecule structurally related to the compound . They utilized spectroscopic techniques, molecular docking, and antimicrobial activity assays, providing insights into the molecular structure and potential antimicrobial applications (Sivakumar et al., 2021).
Synthesis and Anticancer/Antimicrobial Effects
Katariya et al. (2021) synthesized pyrazoline derivatives with pyridyl groups, similar to the compound . These compounds were evaluated for their anticancer and antimicrobial properties, demonstrating their potential as therapeutic agents against cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3N5O/c15-7-2-1-3-8(16)10(7)13(26)25-12(22-23-24-25)11-9(17)4-6(5-21-11)14(18,19)20/h1-5,12H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZYDBCDNVEVMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N2C(N=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2377969.png)
![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)


![N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377979.png)


![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)
![N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2377987.png)
![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)
![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)
